3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride
Description
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it a compound of interest for researchers.
Properties
Molecular Formula |
C7H12ClF2N |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3,3-difluoro-1-prop-2-enylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c1-2-3-6(10)4-7(8,9)5-6;/h2H,1,3-5,10H2;1H |
InChI Key |
BPMPMAVFIVWJED-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC(C1)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the prop-2-en-1-yl group and subsequent introduction of the difluoro substituents. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. The process may include steps such as purification through crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction may produce difluorinated amines.
Scientific Research Applications
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: A related compound with similar fluorine substitution, used as a metabolic poison and rodenticide.
(3-(1,1-Difluoroprop-2-yn-1-yl)-3H-diazirin-3-yl)methanol: A photoaffinity label used in chemical biology and drug discovery.
(E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline: A compound with strong fluorescence properties, used in bio-imaging.
Uniqueness
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is unique due to its specific cyclobutane ring structure combined with difluoro and prop-2-en-1-yl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is with a molecular weight of 183.63 g/mol. Its structure features a cyclobutane ring substituted with a difluoropropenyl amine moiety, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClF₂N |
| Molecular Weight | 183.63 g/mol |
| CAS Number | 167735517 |
| Melting Point | Not Available |
Antiviral and Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antiviral and antimicrobial activities. For instance, fluorinated compounds have been associated with enhanced potency against various pathogens due to their ability to disrupt cellular processes.
Case Study: Antiviral Activity
In a study examining the efficacy of fluorinated cyclobutane derivatives against viral infections, it was found that modifications such as the introduction of difluoromethyl groups significantly increased antiviral potency. The mechanism was attributed to enhanced binding affinity to viral proteins, allowing for more effective inhibition of viral replication .
Structure-Activity Relationship (SAR)
The inclusion of fluorine atoms in organic compounds often alters their biological activity. In the case of 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride, SAR studies suggest that the difluoro substitution enhances lipophilicity, which may improve cellular uptake and bioavailability .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of -CF₂ | Increased lipophilicity |
| Cyclobutane Ring | Improved stability |
| Propenyl Group | Enhanced receptor binding |
Pharmacokinetics
Understanding the pharmacokinetics of 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics, although detailed studies are needed to confirm these findings.
Key Pharmacokinetic Parameters
- Absorption: Rapid absorption expected due to high lipophilicity.
- Distribution: Likely extensive distribution due to small molecular size.
- Metabolism: Potential metabolism via cytochrome P450 pathways.
- Excretion: Predominantly renal excretion anticipated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
